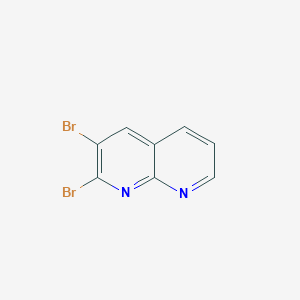

2,3-Dibromo-1,8-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dibromo-1,8-naphthyridine is a chemical compound with the CAS Number: 52626-31-0 and a molecular weight of 287.94 .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes this compound, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 287.94 .Applications De Recherche Scientifique

Biological Activities of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine compounds, including 2,3-Dibromo-1,8-naphthyridine, have been recognized for their wide range of biological activities. They demonstrate antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Furthermore, these compounds are significant in the treatment of neurological disorders like Alzheimer's, multiple sclerosis, and depression. They also show potential in other areas such as anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities (Madaan et al., 2015).

Antitumor Properties

Notably, this compound derivatives have been synthesized and evaluated for their antiproliferative properties against cancer cells. Some derivatives show significant antitumor activities, underlining their potential in cancer research (Fu et al., 2015).

Diuretic Properties

In studies focused on diuretic properties, 2,3-disubstituted 5,7-dimethyl-1,8-naphthyridines (closely related to this compound) exhibited significant diuretic activity. These findings are essential for understanding their potential applications in treating conditions related to fluid retention (Hawes et al., 1977).

Applications in Dimetal Chemistry

Functionalized 1,8-naphthyridine ligands, such as this compound, have been employed in dimetal chemistry. They offer valuable insights into ligand disposition, metal-metal distance modulation, and the formation of metallosupramolecular architectures. This research is significant in the field of inorganic chemistry (Bera et al., 2009).

Insecticidal Activities

Moreover, 1,8-naphthyridine derivatives, including this compound, have demonstrated promising insecticidal activities. This opens up possibilities for these compounds in agricultural applications, especially in pest control (Hou et al., 2017).

Versatile Biological Activities

The 1,8-naphthyridine nucleus is known for its extensive range of biological activities, including antimicrobial, anti-psychotic, anti-depressant, anti-convulsant, anti-Alzheimer's, anti-cancer, analgesic, anti-inflammatory, antioxidant, anti-viral, anti-hypertensive, anti-malarial, pesticides, anti-platelets, and CB2 receptor agonist properties (Ojha et al., 2020).

Fluorescent Chemosensors

1,8-Naphthyridine-based compounds are also used as fluorescent chemodosimeters for the detection of metal ions like Zn2+ and Cu2+. This application is crucial in analytical chemistry for the detection and quantification of metal ions in various samples (Yu et al., 2008).

Mécanisme D'action

Target of Action

The primary targets of 2,3-Dibromo-1,8-naphthyridine are currently unknown. This compound belongs to the class of 1,8-naphthyridines, which are known for their diverse biological activities

Mode of Action

It is known that 1,8-naphthyridines can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . The presence of bromine atoms in the 2,3-positions of the naphthyridine ring may influence its interaction with targets.

Biochemical Pathways

Other 1,8-naphthyridines have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Other 1,8-naphthyridines have been found to exhibit diverse biological activities, suggesting that they may have a range of molecular and cellular effects .

Propriétés

IUPAC Name |

2,3-dibromo-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-4-5-2-1-3-11-8(5)12-7(6)10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRRFDUORMALBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2454632.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2454646.png)

![N-{2-[(2-chloropyridin-4-yl)formamido]ethyl}-2-methylpentanamide](/img/structure/B2454649.png)

![3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2454650.png)